molecular formula C14H19NO4 B586712 (R)-Mesopram-d7 CAS No. 1795787-13-1

(R)-Mesopram-d7

Cat. No.: B586712
CAS No.: 1795787-13-1
M. Wt: 272.352
InChI Key: PCCPERGCFKIYIS-TUGPCONQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Mesopram-d7 is a deuterated isotopologue of (R)-Mesopram, a compound of interest in analytical and pharmacological research. The deuterium atoms replace seven hydrogen atoms in the parent molecule, enhancing its utility as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. This isotopic labeling minimizes interference with the analyte’s signal, ensuring precise quantification in complex biological matrices .

The compound is supplied by TRC Canada (CAS No: 1795787-13-1) and distributed globally by companies such as Shanghai Anpel Laboratory Technologies Inc. It is available in 5 mg quantities, primarily for research applications requiring high isotopic purity and stability .

Properties

CAS No.

1795787-13-1

Molecular Formula

C14H19NO4

Molecular Weight

272.352

IUPAC Name

(5R)-5-[3-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m0/s1/i1D3,4D2,7D2

InChI Key

PCCPERGCFKIYIS-TUGPCONQSA-N

SMILES

CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC

Synonyms

(5R)-5-[4-Methoxy-3-(propoxy-d7)phenyl]-5-methyl-2-oxazolidinone;  (R)-5-[4-methoxy-3-(propoxy-d7)phenyl]-5-methyl-2-oxazolidinone;  Daxalipram-d7;  Mesopram-d7;  SH 636-d7;  ZK 117137-d7; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Mesopram-d7 typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the non-deuterated form of Mesopram.

    Deuteration: The hydrogen atoms in Mesopram are replaced with deuterium using deuterated reagents such as deuterated solvents or deuterium gas under specific reaction conditions.

    Purification: The deuterated compound is then purified using techniques such as chromatography to obtain ®-Mesopram-d7 with high purity.

Industrial Production Methods

Industrial production of ®-Mesopram-d7 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the starting material are synthesized.

    Deuteration: The deuteration process is scaled up using industrial reactors and deuterated reagents.

    Purification and Quality Control: The final product is purified and subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

®-Mesopram-d7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles under appropriate solvent conditions.

Major Products

    Oxidation: Oxidized derivatives of ®-Mesopram-d7.

    Reduction: Reduced derivatives of ®-Mesopram-d7.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Mesopram-d7 has several scientific research applications, including:

    Pharmacokinetic Studies: Used to study the metabolic pathways and pharmacokinetics of SSRIs.

    Drug Development: Helps in the development of new SSRIs with improved metabolic stability.

    Biological Research: Used in studies related to serotonin reuptake and its effects on the central nervous system.

    Medical Research: Investigates the therapeutic potential of SSRIs in treating various psychiatric disorders.

    Industrial Applications: Used in the production of deuterated drugs for enhanced stability and efficacy.

Mechanism of Action

®-Mesopram-d7 exerts its effects by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include serotonin transporters, which are responsible for the reuptake of serotonin. The pathways involved include the serotonergic signaling pathway, which plays a crucial role in mood regulation and other physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of (R)-Mesopram-d7 and Related Compounds

Property (R)-Mesopram-d7 Non-deuterated (R)-Mesopram Generic Deuterated Standards
Isotopic Purity ≥98% (7 deuterium atoms) N/A Varies (typically 95-99%)
Molecular Weight ~7 Da higher Base molecular weight +2–10 Da (depending on label)
Primary Use MS/NMR internal standard Pharmacological target Analytical calibration
Metabolic Stability Enhanced (vs. non-deut.) Subject to metabolic cleavage Not applicable
Cost Premium (specialized) Moderate Variable (based on complexity)

Key Research Findings

Analytical Utility: Deuterated standards like (R)-Mesopram-d7 exhibit negligible chromatographic shift compared to non-deuterated analogs, enabling co-elution with the target analyte while maintaining distinct MS/MS signatures. This is critical for minimizing matrix effects in bioanalytical workflows .

This underscores the importance of enantiopure standards in pharmacokinetic studies .

Comparative Stability: Deuterated compounds generally exhibit slower metabolic degradation due to the kinetic isotope effect.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.